

What is Linoleic acid-13C18 and its chemical properties?

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Compound of Interest

Compound Name: *Linoleic acid-13C18*

Cat. No.: *B3121465*

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Linoleic Acid-13C18: A Technical Guide for Researchers

Linoleic acid-13C18 is a stable isotope-labeled version of linoleic acid, an essential omega-6 polyunsaturated fatty acid. In this formulation, all 18 carbon atoms have been replaced with the heavy isotope, carbon-13 (^{13}C). This isotopic labeling makes it an invaluable tool in various research applications, particularly in metabolic studies and quantitative analysis, where it serves as a tracer and an internal standard. Its chemical and physical properties are virtually identical to its unlabeled counterpart, allowing it to mimic the behavior of natural linoleic acid in biological systems.

Chemical and Physical Properties

The fundamental characteristics of **Linoleic acid-13C18** are summarized in the table below, providing a quick reference for researchers.

Property	Value
Chemical Formula	[¹³ C] ₁₈ H ₃₂ O ₂
Molecular Weight	298.31 g/mol
CAS Number	287111-25-5
Appearance	Liquid
Melting Point	-5 °C
Boiling Point	229-230 °C at 16 mmHg
Density	0.957 g/mL at 25 °C
Purity	Typically >95%
Isotopic Purity	Typically 99 atom % ¹³ C
Solubility	Soluble in ethanol, DMF, and DMSO
Storage	Store at -20°C under an inert atmosphere

Core Applications in Research

The primary utility of **Linoleic acid-13C18** stems from its isotopic label, which allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry. This property is leveraged in two main areas of research: as an internal standard for quantitative analysis and as a tracer for metabolic studies.

Internal Standard for Quantitative Analysis

In analytical chemistry, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS), an internal standard is crucial for accurate and precise quantification.

Linoleic acid-13C18 is an ideal internal standard for the analysis of linoleic acid and other fatty acids in complex biological samples.^[1] By adding a known amount of the labeled standard to a sample prior to processing, any loss of the analyte during sample preparation and analysis can be corrected for, as the labeled and unlabeled compounds will behave identically. This ensures high accuracy and reproducibility in the quantification of fatty acid levels.

Metabolic Tracer

As a metabolic tracer, **Linoleic acid-13C18** allows researchers to follow the fate of linoleic acid within a biological system.[1] Once introduced, the ^{13}C -labeled fatty acid participates in the same metabolic pathways as natural linoleic acid. By tracking the appearance of the ^{13}C label in various downstream metabolites, scientists can elucidate metabolic pathways, and quantify the rates of conversion and oxidation. This has been applied in studies of fatty acid metabolism in various physiological and pathological conditions.

Experimental Protocols

Quantification of Linoleic Acid using GC-MS with Linoleic Acid-13C18 as an Internal Standard

This protocol outlines a general procedure for the quantification of total linoleic acid in a biological sample (e.g., plasma, tissue homogenate) using gas chromatography-mass spectrometry (GC-MS) and **Linoleic acid-13C18** as an internal standard.

1. Sample Preparation and Lipid Extraction: a. To a known volume or weight of the biological sample, add a precise amount of **Linoleic acid-13C18** solution in a suitable solvent (e.g., ethanol). The amount of internal standard added should be comparable to the expected amount of endogenous linoleic acid. b. Perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure, with a chloroform/methanol mixture. c. The organic phase, containing the lipids, is collected and dried under a stream of nitrogen.
2. Saponification and Methylation: a. The dried lipid extract is saponified by adding a solution of sodium hydroxide in methanol and heating to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids). b. The fatty acids are then converted to their more volatile fatty acid methyl esters (FAMES) by adding a methylating agent such as boron trifluoride in methanol or methanolic HCl and heating.[2] c. After cooling, the FAMES are extracted into an organic solvent like hexane.
3. GC-MS Analysis: a. The hexane layer containing the FAMES is collected and may be concentrated if necessary. b. An aliquot of the FAMES solution is injected into the GC-MS system. c. GC Parameters (Example):
 - Column: A suitable capillary column for FAME analysis (e.g., a wax or polar-phase column).

- Injector Temperature: 250 °C.
- Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 240 °C) at a controlled rate to separate the different FAMES.
- Carrier Gas: Helium at a constant flow rate.
- MS Parameters (Example):
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both unlabeled linoleic acid methyl ester and ^{13}C -labeled linoleic acid methyl ester.

4. Data Analysis: a. Identify the peaks corresponding to unlabeled and ^{13}C -labeled linoleic acid methyl esters based on their retention times and mass-to-charge ratios. b. Integrate the peak areas for both compounds. c. Calculate the ratio of the peak area of the unlabeled linoleic acid to the peak area of the ^{13}C -labeled internal standard. d. Create a calibration curve using known concentrations of unlabeled linoleic acid and a fixed concentration of the internal standard. e. Determine the concentration of linoleic acid in the original sample by comparing the peak area ratio from the sample to the calibration curve.

In Vivo Metabolic Tracing of Linoleic Acid

This protocol provides a general framework for an in vivo study to trace the metabolic fate of linoleic acid using orally administered **Linoleic acid- $^{13}\text{C}18$** .

1. Subject Recruitment and Baseline Sampling: a. Recruit subjects and obtain informed consent. Subjects should typically fast overnight before the study. b. Collect baseline samples, including blood and breath, to determine the natural abundance of ^{13}C .
2. Tracer Administration: a. Administer a precisely weighed oral dose of **Linoleic acid- $^{13}\text{C}18$** . The tracer can be mixed with a carrier, such as a small amount of oil or a standardized meal.
3. Post-Administration Sample Collection: a. Breath Samples: Collect breath samples at regular intervals (e.g., every 30-60 minutes) for several hours post-administration. The $^{13}\text{CO}_2$ in the expired air, a product of fatty acid oxidation, is measured using isotope ratio mass spectrometry. b. Blood Samples: Collect blood samples at various time points (e.g., 0, 1, 2, 4, 6, 8, 24, 48, and 72 hours) after tracer ingestion. Plasma should be separated and stored at -80°C until analysis.

4. Sample Analysis: a. Plasma Lipid Extraction and Derivatization: Extract total lipids from plasma samples and prepare FAMES as described in the previous protocol. b. GC-MS or LC-MS/MS Analysis: Analyze the FAMES to measure the incorporation of ^{13}C into linoleic acid and its downstream metabolites, such as arachidonic acid and other long-chain polyunsaturated fatty acids. The enrichment of ^{13}C in these fatty acids is determined by measuring the relative abundance of the labeled and unlabeled species.

5. Data Analysis and Interpretation: a. Oxidation Rate: Calculate the percentage of the administered ^{13}C -linoleic acid dose that is oxidized to $^{13}\text{CO}_2$ over the collection period. b. Metabolic Conversion: Determine the time course of ^{13}C enrichment in plasma linoleic acid and its metabolites. This data can be used to model the kinetics of linoleic acid metabolism, including its conversion to other fatty acids and its incorporation into different lipid pools.

Visualizing Workflows and Pathways

Linoleic Acid Metabolic Pathway

The following diagram illustrates the key steps in the metabolic pathway of linoleic acid, leading to the synthesis of longer-chain polyunsaturated fatty acids.

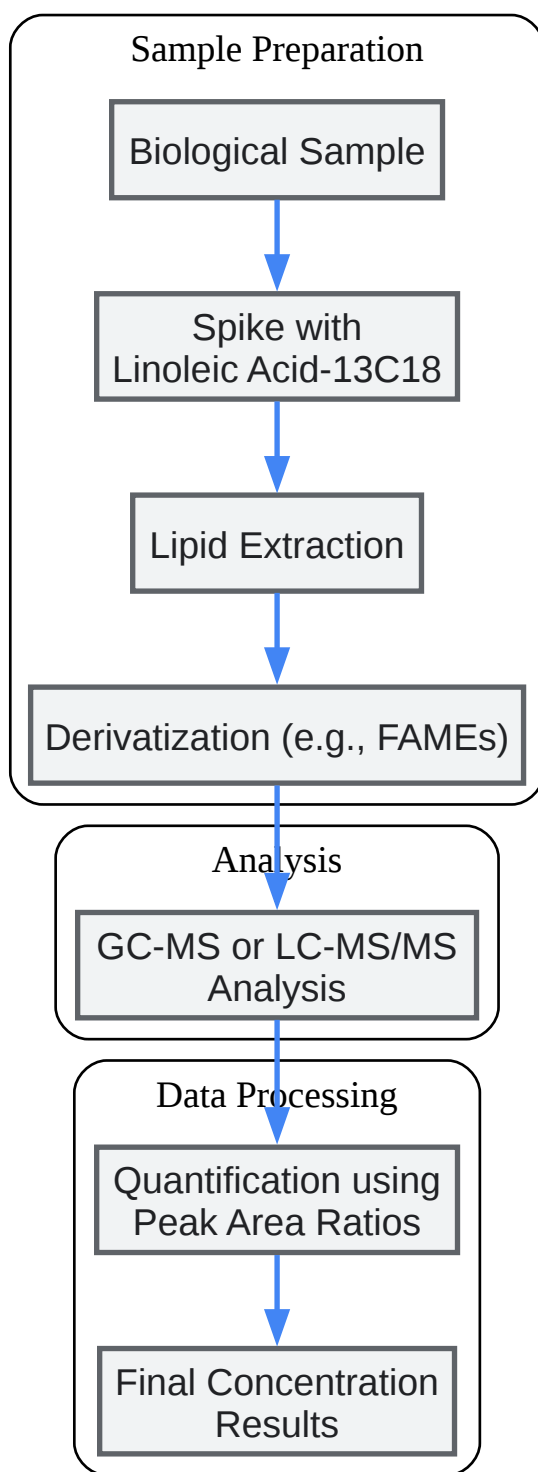


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Caption: Metabolic conversion of linoleic acid to arachidonic acid.

Experimental Workflow for Lipidomics using a ^{13}C -Labeled Internal Standard

This diagram outlines the general workflow for a lipidomics experiment employing a ^{13}C -labeled internal standard like **Linoleic acid- $^{13}\text{C}18$** for quantification.



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Caption: General workflow for quantitative lipid analysis.

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